molecular formula C15H7Cl2F2NO2S B12496320 4,7-Dichloro-3-[(3,5-difluorophenyl)sulfonyl]quinoline

4,7-Dichloro-3-[(3,5-difluorophenyl)sulfonyl]quinoline

Cat. No.: B12496320
M. Wt: 374.2 g/mol
InChI Key: XDKAVPDIPDPWMS-UHFFFAOYSA-N
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Description

4,7-Dichloro-3-[(3,5-difluorophenyl)sulfonyl]quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-3-[(3,5-difluorophenyl)sulfonyl]quinoline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,7-dichloroquinoline with 3,5-difluorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloro-3-[(3,5-difluorophenyl)sulfonyl]quinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the quinoline ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding sulfides.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

Scientific Research Applications

4,7-Dichloro-3-[(3,5-difluorophenyl)sulfonyl]quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-Dichloro-3-[(3,5-difluorophenyl)sulfonyl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

    4,7-Dichloroquinoline: A precursor in the synthesis of the target compound.

    3,5-Difluorobenzenesulfonyl Chloride: Another precursor used in the synthesis.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Uniqueness: 4,7-Dichloro-3-[(3,5-difluorophenyl)sulfonyl]quinoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and biological activity. Its sulfonyl group also contributes to its distinct properties, making it a valuable compound in various research fields.

Properties

Molecular Formula

C15H7Cl2F2NO2S

Molecular Weight

374.2 g/mol

IUPAC Name

4,7-dichloro-3-(3,5-difluorophenyl)sulfonylquinoline

InChI

InChI=1S/C15H7Cl2F2NO2S/c16-8-1-2-12-13(3-8)20-7-14(15(12)17)23(21,22)11-5-9(18)4-10(19)6-11/h1-7H

InChI Key

XDKAVPDIPDPWMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1Cl)S(=O)(=O)C3=CC(=CC(=C3)F)F)Cl

Origin of Product

United States

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